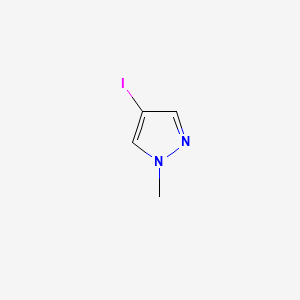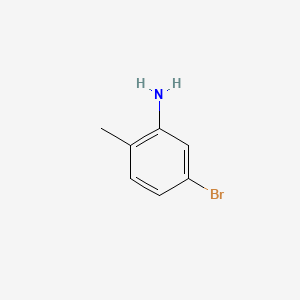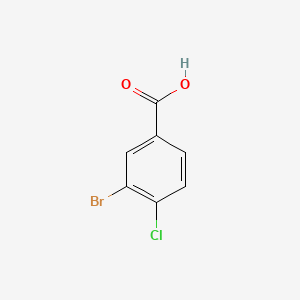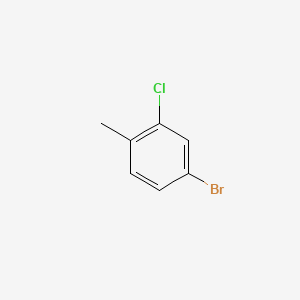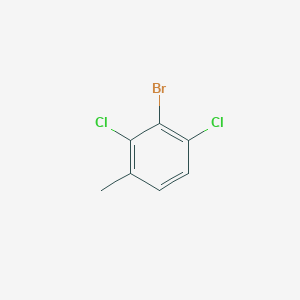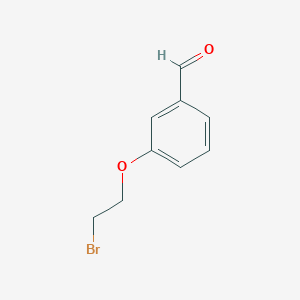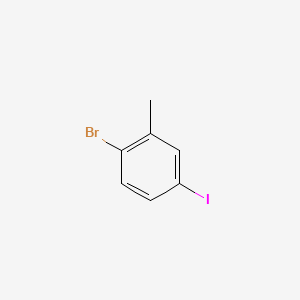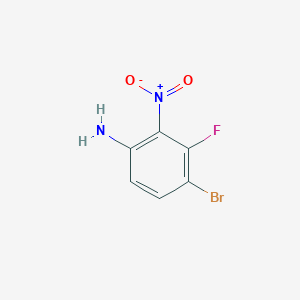
4-Bromo-3-fluoro-2-nitroaniline
Overview
Description
4-Bromo-3-fluoro-2-nitroaniline is an aniline derivative bearing a bromide, a fluoride, and a nitro group . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-nitroaniline involves a multistep process . The process includes the addition of the acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-2-nitroaniline is C6H4BrFN2O2 . The molecular weight is 235.01 g/mol . The InChI code is InChI=1S/C6H4BrFN2O2/c7-3-1-2-4 (9)6 (5 (3)8)10 (11)12/h1-2H,9H2 .Chemical Reactions Analysis
The amine group in 4-Bromo-3-fluoro-2-nitroaniline conducts nucleophilic substitution and diazotization . Direct bromination of aniline produces a variety of polybrominated and oxidized products .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-fluoro-2-nitroaniline is 235.01 g/mol . The exact mass is 233.94402 g/mol . The compound has a topological polar surface area of 71.8 Ų .Scientific Research Applications
Organic Synthesis
4-Bromo-3-fluoro-2-nitroaniline is utilized in various organic synthesis processes due to its reactivity as a halogenated aniline. It serves as a building block for creating larger, biologically relevant scaffolds, particularly in the pharmaceutical industry .
Biochemistry Research
In biochemistry, this compound is used for the reduction of nitro-aromatic compounds and the oxidation of alcohols. It plays a role in synthetic transformations, which are crucial for understanding biochemical pathways and reactions .
Pharmaceutical Intermediates
The compound is employed as an intermediate in the pharmaceutical sector. Its properties allow for the synthesis of more complex molecules that can be used in drug development and other therapeutic applications .
Multistep Synthesis
In multistep synthesis, 4-Bromo-3-fluoro-2-nitroaniline can be involved in processes such as nitration, conversion from nitro groups to amines, and bromination, which are essential steps in creating specific molecular structures .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and proteins . The bromine, fluorine, and nitro groups in the compound could potentially interact with these targets, affecting their function.
Mode of Action
These include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . This property could influence how 4-Bromo-3-fluoro-2-nitroaniline interacts with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties could influence its bioavailability .
Result of Action
Nitro compounds can cause various biological effects, including oxidative stress and dna damage . The presence of bromine, fluorine, and nitro groups in the compound could potentially lead to similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-fluoro-2-nitroaniline. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound is classified as hazardous to the aquatic environment, indicating that it could have environmental implications .
properties
IUPAC Name |
4-bromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMANVRIDHGRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382470 | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-nitroaniline | |
CAS RN |
886762-75-0 | |
| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


